molecular formula C10H9BrN2O3 B3225401 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid CAS No. 1248793-48-7

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid

Cat. No. B3225401
CAS RN: 1248793-48-7
M. Wt: 285.09
InChI Key: SZGFEAKKWQVAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1248793-48-7 . It has a molecular weight of 285.1 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-2-furoic acid . The InChI code is 1S/C10H9BrN2O3/c1-6-7(2-9(16-6)10(14)15)4-13-5-8(11)3-12-13/h2-3,5H,4H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is in the form of a powder . The storage temperature is not specified .

Mechanism of Action

Target of Action

Similar compounds with a 4-bromo-1h-pyrazol-1-yl group have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol and other substances in the body.

Mode of Action

It’s worth noting that compounds with a 1h-pyrazol-1-yl group are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target protein, potentially altering its activity.

Biochemical Pathways

Given its potential inhibitory effect on liver alcohol dehydrogenase, it may impact the alcohol metabolism pathway . This could lead to downstream effects on the production and elimination of acetaldehyde, a toxic metabolite of alcohol.

Pharmacokinetics

Compounds with similar structures are generally well-absorbed and distributed throughout the body

Result of Action

If it does indeed inhibit liver alcohol dehydrogenase, it could potentially reduce the metabolism of alcohol and increase the concentration of acetaldehyde in the body . This could lead to various physiological effects, including flushing, nausea, and rapid heartbeat.

Advantages and Limitations for Lab Experiments

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has shown promising results in various scientific studies and holds potential for further research and development.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid has been the subject of various scientific studies due to its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its anti-microbial properties, which could be useful in the development of new antibiotics.

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The specific hazard statements and precautionary statements are not provided .

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6-7(2-9(16-6)10(14)15)4-13-5-8(11)3-12-13/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGFEAKKWQVAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 2
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 5
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.